REACTION_CXSMILES
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[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6](O)=[O:7])([O-:3])=[O:2].S(Cl)([Cl:15])=O>>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([Cl:15])=[O:7])([O-:3])=[O:2]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 30 minutes
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Duration
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30 min
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The residue was dissolved in dry toluene (20 ml)
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Type
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CUSTOM
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Details
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the volatile material was evaporated
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Name
|
|
Type
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product
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Smiles
|
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |